N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
描述
属性
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O/c1-23-15-13(10-19-23)14(20-12-6-4-11(17)5-7-12)21-16(22-15)18-8-3-9-24-2/h4-7,10H,3,8-9H2,1-2H3,(H2,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZNQSFMQJLUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
The exact mode of action of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression.
Biochemical Pathways
The biochemical pathways affected by N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Inhibition of cdk2 can affect the cell cycle, potentially leading to apoptosis.
Result of Action
The molecular and cellular effects of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Similar compounds have been shown to have cytotoxic activities against certain cell lines.
生物活性
N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS Number: 896007-40-2) is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H19FN6O
- Molecular Weight : 330.36 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry for its ability to interact with various biological targets.
Research indicates that pyrazolo[3,4-d]pyrimidines often act as inhibitors of various kinases, particularly casein kinase 1 (CK1), which is implicated in cancer and neurodegenerative diseases. The specific interactions of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with CK1 and other kinases have not been extensively detailed in available literature but are likely similar to those observed in related compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Inhibition of Cell Proliferation : Compounds in this class have shown significant anti-proliferative effects against various cancer cell lines. For instance, derivatives have been tested against A549 (lung cancer) and HCT-116 (colon cancer) cells with promising results.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 12b | 8.21 | A549 |
| 12b | 19.56 | HCT-116 |
The most potent derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and was also effective against the T790M mutant variant, suggesting potential for targeting resistant cancer forms .
Apoptosis Induction
Flow cytometric analyses revealed that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases. This mechanism is crucial for developing effective anticancer therapies .
Case Studies
A notable study involved the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives as potential CK1 inhibitors. The lead compound from this study demonstrated an IC50 value of 78 nM against CK1, indicating strong inhibitory activity .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with five analogs, highlighting substituent variations and their impact on molecular properties:
Key Observations:
- Position 1 Substituents: The target compound’s methyl group (vs.
- N4 Aryl Groups : The 4-fluorophenyl group in the target compound offers electron-withdrawing effects, enhancing stability and receptor affinity compared to 3,4-dimethylphenyl (electron-donating, ) or 3-chloro-4-methylphenyl (bulkier, ).
- N6 Alkyl Chains : The 3-methoxypropyl chain balances lipophilicity and solubility via the methoxy group, whereas shorter chains (e.g., ethyl in ) may reduce solubility.
常见问题
Basic: What are the critical steps and considerations for synthesizing N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Substitution reactions to introduce the 4-fluorophenyl and 3-methoxypropyl groups under basic conditions (e.g., potassium carbonate) in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
- Temperature control (elevated temperatures for coupling reactions) and inert atmospheres to prevent oxidation .
- Purification via column chromatography or recrystallization to achieve >95% purity, validated by HPLC and NMR .
Critical considerations include optimizing molar ratios of reactants and catalysts (e.g., palladium for cross-coupling) to maximize yield (>60%) while minimizing side products .
Basic: How is the structural integrity of the compound validated post-synthesis?
Methodological Answer:
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection to assess purity (>98% for biological assays) .
- X-ray crystallography (if single crystals are obtainable) for definitive confirmation of stereochemistry and bond angles .
Basic: What initial biological assays are recommended to screen its kinase inhibitory activity?
Methodological Answer:
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-dependent luminescence or fluorescence readouts .
- Dose-response curves to determine IC50 values; include staurosporine as a positive control .
- Cellular viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines (e.g., HCT-116, A549) to correlate kinase inhibition with antiproliferative effects .
Advanced: How can researchers optimize synthesis yield while adhering to green chemistry principles?
Methodological Answer:
- Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and improves yield by 15–20% .
- Solvent selection : Replace DMF or DMSO with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity .
- Catalyst recycling : Use immobilized palladium nanoparticles on silica gel to minimize heavy metal waste .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to optimize reaction endpoints .
Advanced: How to resolve contradictions in kinase inhibition data across different experimental models?
Methodological Answer:
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and kinase isoforms (e.g., EGFR L858R vs. wild-type) .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify cross-reactivity with unrelated kinases .
- Cellular context analysis : Compare results in cell lines with varying expression levels of the target kinase (e.g., Western blot validation) .
- Data triangulation : Combine computational docking (AutoDock Vina) with surface plasmon resonance (SPR) to validate binding kinetics .
Advanced: What experimental design is recommended to study selectivity against kinase isoforms?
Methodological Answer:
- Panel testing : Screen against a panel of 50–100 kinases (commercially available from Eurofins or Reaction Biology) .
- Structural analysis : Perform molecular dynamics simulations to identify residues critical for isoform-specific binding .
- Alanine scanning mutagenesis : Modify kinase domains to pinpoint interactions with the compound’s fluorophenyl or methoxypropyl groups .
- Cocrystallization : If feasible, resolve co-crystal structures with target kinases to guide SAR studies .
Advanced: What methodologies validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of the target kinase upon compound binding .
- Immunoprecipitation (IP) : Use anti-target kinase antibodies to pull down the compound-kinase complex, followed by LC-MS/MS detection .
- BRET/FRET biosensors : Engineer cells with biosensors to monitor real-time kinase inhibition in live cells .
Advanced: How to address solubility limitations in pharmacological assays?
Methodological Answer:
- Formulation optimization : Use co-solvents (e.g., PEG-400 or Captisol) or nanoemulsions to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
- LogP adjustment : Synthesize analogs with polar substituents (e.g., hydroxyl or amine groups) while maintaining activity .
Advanced: What are best practices for comparative structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with variations at the 4-fluorophenyl (e.g., chloro or methyl substituents) and 3-methoxypropyl (e.g., ethoxy or allyl) positions .
- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to predict activity cliffs and guide synthetic priorities .
Advanced: How to ensure reproducibility of biological activity across in vitro and in vivo models?
Methodological Answer:
- Strict pharmacokinetic (PK) profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .
- Orthogonal assays : Validate in vitro findings with ex vivo kinase activity assays in tumor biopsies .
- Blinded studies : Implement randomization and blinded analysis in animal models to reduce bias .
Advanced: What statistical methods are recommended for analyzing dose-response data?
Methodological Answer:
- Four-parameter logistic (4PL) regression to calculate EC50/IC50 values with 95% confidence intervals .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
- Bootstrap resampling to assess robustness of small datasets (n < 6 replicates) .
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